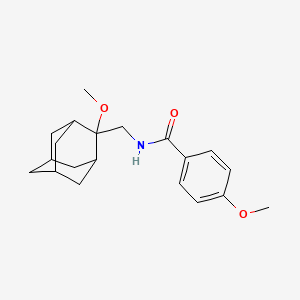![molecular formula C17H21ClF3NO B2907764 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397182-75-0](/img/structure/B2907764.png)
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP has been widely studied due to its potential use as a research tool in the field of neuroscience. The compound has been found to have a variety of biochemical and physiological effects, which we will explore in
作用机制
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, leading to the activation of downstream signaling pathways. The compound has been found to increase the release of serotonin in the brain, which may contribute to its anxiogenic effects. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects:
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has a variety of biochemical and physiological effects, which have been studied extensively in animal models. The compound has been found to increase locomotor activity, induce hyperthermia, and cause changes in the sleep-wake cycle. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to increase the release of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide as a research tool is its high affinity for serotonin receptors, which allows for the selective activation of specific pathways. However, the compound has been found to have a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects. Additionally, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have off-target effects at higher doses, which can complicate data interpretation.
未来方向
There are several future directions for research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the study of the compound's effects on the gut-brain axis, as serotonin is known to play a role in the regulation of gastrointestinal function. Another area of interest is the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2C receptors, which could lead to the development of more effective treatments for anxiety disorders. Finally, the use of 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), could lead to the development of more effective treatments for depression and other mood disorders.
Conclusion:
In conclusion, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has been widely studied as a research tool in the field of neuroscience. The compound has a variety of biochemical and physiological effects, which have been studied extensively in animal models. While 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity for serotonin receptors, it also has limitations, including a narrow therapeutic window and off-target effects at higher doses. Future research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide could lead to a better understanding of the role of serotonin in the regulation of mood, appetite, and sleep, and the development of more effective treatments for anxiety and mood disorders.
合成方法
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylphenylacetonitrile with cycloheptylmagnesium bromide, followed by reaction with chloroacetyl chloride. The final product is obtained through purification using column chromatography.
科学研究应用
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used as a research tool in the field of neuroscience due to its ability to bind to serotonin receptors in the brain. The compound has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to have anxiogenic effects, making it a useful tool in the study of anxiety disorders.
属性
IUPAC Name |
2-chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3NO/c18-11-16(23)22(12-13-5-3-1-2-4-6-13)15-9-7-14(8-10-15)17(19,20)21/h7-10,13H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCQTVDVFHWXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)
![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2907691.png)
![5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2907692.png)
![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)
